2'-iso-Propoxy-2,2,2-trifluoroacetophenone
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Overview
Description
2'-Iso-Propoxy-2,2,2-trifluoroacetophenone is a fluorinated organic compound characterized by its trifluoromethyl group and isopropoxy substituent on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Iso-Propoxy-2,2,2-trifluoroacetophenone typically involves the reaction of acetophenone with trifluoroacetic anhydride in the presence of an isopropylating agent. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that ensures high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 2'-Iso-Propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are typically performed using strong nucleophiles such as sodium hydride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted phenyl derivatives.
Scientific Research Applications
2'-Iso-Propoxy-2,2,2-trifluoroacetophenone has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances its reactivity and stability, while the isopropoxy group influences its binding affinity to biological targets. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2'-Iso-Propoxy-2,2,2-trifluoroacetophenone is compared with other similar compounds, such as:
2'-Methoxy-2,2,2-trifluoroacetophenone: Similar structure but with a methoxy group instead of isopropoxy.
2'-Ethoxy-2,2,2-trifluoroacetophenone: Similar structure but with an ethoxy group instead of isopropoxy.
2'-Propoxy-2,2,2-trifluoroacetophenone: Similar structure but with a propoxy group instead of isopropoxy.
These compounds share similarities in their trifluoromethyl group but differ in their alkyl substituents, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(2-propan-2-yloxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(2)16-9-6-4-3-5-8(9)10(15)11(12,13)14/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFEKDOHMBXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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